Methyl 3-{[(2,4-difluorophenyl)carbamoyl]amino}thiophene-2-carboxylate
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Overview
Description
Methyl 3-{[(2,4-difluoroanilino)carbonyl]amino}-2-thiophenecarboxylate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiophene ring, a difluoroaniline moiety, and a methyl ester group. Its molecular formula is C13H10F2N2O3S, and it has a molecular weight of approximately 312.29 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{[(2,4-difluoroanilino)carbonyl]amino}-2-thiophenecarboxylate typically involves the reaction of 2,4-difluoroaniline with thiophene-2-carboxylic acid, followed by esterification with methanol. The reaction conditions often require the use of catalysts such as triethylamine and solvents like dimethylformamide (DMF) to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process generally includes steps such as purification through recrystallization and quality control measures to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[(2,4-difluoroanilino)carbonyl]amino}-2-thiophenecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the difluoroaniline moiety can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazonoyl chlorides, triethylamine, and various oxidizing and reducing agents. The reactions typically occur under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Methyl 3-{[(2,4-difluoroanilino)carbonyl]amino}-2-thiophenecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 3-{[(2,4-difluoroanilino)carbonyl]amino}-2-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. The difluoroaniline moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The thiophene ring may also play a role in stabilizing the compound’s interactions with its targets .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-2-thiophenecarboxylate: This compound shares the thiophene ring and methyl ester group but lacks the difluoroaniline moiety.
Methyl 3-{[(2,4-difluorophenyl)carbamoyl]amino}-2-thiophenecarboxylate: Similar in structure but with slight variations in the functional groups attached to the thiophene ring.
Uniqueness
Methyl 3-{[(2,4-difluoroanilino)carbonyl]amino}-2-thiophenecarboxylate is unique due to the presence of the difluoroaniline moiety, which imparts specific chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C13H10F2N2O3S |
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Molecular Weight |
312.29 g/mol |
IUPAC Name |
methyl 3-[(2,4-difluorophenyl)carbamoylamino]thiophene-2-carboxylate |
InChI |
InChI=1S/C13H10F2N2O3S/c1-20-12(18)11-10(4-5-21-11)17-13(19)16-9-3-2-7(14)6-8(9)15/h2-6H,1H3,(H2,16,17,19) |
InChI Key |
DDSKMBCGIGWPHA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)NC2=C(C=C(C=C2)F)F |
solubility |
26.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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